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  • Product: 2-Fluoro-4-(3-methylphenyl)benzoic acid
  • CAS: 1183946-65-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

An In-Depth Technical Guide to 2-Fluoro-4-(3-methylphenyl)benzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery 2-Fluoro-4-(3-methylphenyl)benzoic acid belongs to the biaryl carboxylic acid class...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-4-(3-methylphenyl)benzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

2-Fluoro-4-(3-methylphenyl)benzoic acid belongs to the biaryl carboxylic acid class of compounds, a structural motif of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, improved binding affinity, and favorable membrane permeability. This guide provides a detailed technical overview of 2-Fluoro-4-(3-methylphenyl)benzoic acid, outlining its core chemical properties, a robust synthetic methodology, and its prospective applications as a high-value intermediate for researchers and drug development professionals. As a Senior Application Scientist, the focus here is not merely on the data but on the underlying scientific rationale that makes this molecule a valuable tool in the synthetic chemist's arsenal.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not broadly published, its fundamental properties can be calculated from its structure. These values are essential for reaction planning, purification, and analytical characterization.

PropertyValueRationale & Significance
Chemical Formula C₁₄H₁₁FO₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 230.24 g/mol Critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
IUPAC Name 2-Fluoro-4-(3-methylphenyl)benzoic acidProvides an unambiguous, systematic name for the chemical structure.
Common Name 2-Fluoro-4-(m-tolyl)benzoic acidA trivial name often used for convenience, referencing the 'meta-tolyl' substituent.
Canonical SMILES Cc1cccc(c1)c2ccc(c(c2)F)C(=O)OA machine-readable line notation that precisely describes the molecule's two-dimensional structure.
InChI Key (Predicted)A hashed version of the International Chemical Identifier, providing a unique digital fingerprint for database searches.
Predicted pKa ~3.5 - 4.5The ortho-fluoro substituent is electron-withdrawing, increasing the acidity of the carboxylic acid compared to benzoic acid (~4.2).
Predicted logP ~3.8 - 4.2Indicates high lipophilicity, suggesting good solubility in organic solvents but low solubility in aqueous media. Important for drug design (ADME).

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach for constructing the C-C bond between the two aromatic rings in this molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[2]

The chosen strategy involves coupling a halogenated fluorobenzoic acid derivative with an appropriate boronic acid.

Causality Behind Experimental Choices:
  • Reactants: 4-Bromo-2-fluorobenzoic acid is selected as the aryl halide partner. Bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides. 3-Methylphenylboronic acid is the organoboron partner, which is generally stable, non-toxic, and easy to handle.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, is essential. Palladium complexes are uniquely capable of facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.[3]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium center.[3]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Step-by-Step Protocol:
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vessel, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~2. This protonates the carboxylate salt, causing the desired product to precipitate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Fluoro-4-(3-methylphenyl)benzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_output Purification & Product R1 4-Bromo-2-fluorobenzoic Acid Setup 1. Combine Reactants in Dioxane/Water R1->Setup R2 3-Methylphenylboronic Acid R2->Setup Cat Pd(PPh₃)₄ Catalyst Cat->Setup Base K₂CO₃ Base Base->Setup Reaction 2. Heat under N₂ (80-100 °C) Setup->Reaction Inert Atmosphere Workup 3. Acidify (HCl) & Extract (EtOAc) Reaction->Workup Reaction Complete Purify 4. Recrystallization or Column Chromatography Workup->Purify Product Pure 2-Fluoro-4-(3-methylphenyl)benzoic Acid Purify->Product

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Spectral and Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques would be employed. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by the fluorine atom (C-H and C-F coupling). A singlet corresponding to the methyl group protons (CH₃) would be expected around 2.3-2.5 ppm. The acidic proton of the carboxylic acid (COOH) will appear as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum will show 14 distinct carbon signals. The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant, which is a key diagnostic feature. The carbonyl carbon of the carboxylic acid will be observed in the 165-175 ppm region.

  • ¹⁹F NMR (Fluorine NMR): A single resonance will confirm the presence of the one fluorine atom in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 229.23. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₄H₁₁FO₂) with high accuracy.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).

Reactivity and Application Potential

The true value of 2-Fluoro-4-(3-methylphenyl)benzoic acid lies in its utility as a versatile building block for more complex molecular architectures, particularly in drug discovery.[4][5]

  • Carboxylic Acid Handle: The COOH group is a key functional handle. It can be readily converted into amides, esters, or other functional groups. This allows for the covalent linkage of the biaryl scaffold to other molecular fragments, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

  • Fluorine Atom: The ortho-fluoro substituent is not merely a passive spectator. It sterically influences the conformation of the biaryl rings, forcing them into a twisted, non-planar arrangement. This three-dimensional shape can be critical for fitting into the binding pockets of biological targets like enzymes or receptors. Furthermore, the fluorine can engage in specific hydrogen bonding or dipole-dipole interactions, enhancing binding affinity.

  • Biaryl Core: The biaryl motif itself is a privileged structure found in numerous approved drugs.[2][6] It provides a rigid, well-defined scaffold to which pharmacophoric elements can be attached. The methyl group on the second ring provides a point for further functionalization or can serve as a lipophilic feature to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Relationship Diagram

Logical_Flow Structure Structural Features - Ortho-Fluoro Group - Biaryl Scaffold - Carboxylic Acid Handle - Methyl Group Properties Chemical Properties + Conformationally Restricted + Enhanced Metabolic Stability + Site for Amide/Ester Formation + Tunable Lipophilicity Structure->Properties Dictates Applications Potential Applications * Synthesis of Kinase Inhibitors * Development of Anti-inflammatory Agents * Scaffolds for GPCR Ligands * Building Blocks for Materials Science Properties->Applications Enables

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 2-Fluoro-4-(3-methylphenyl)benzoic Acid

Executive Summary 2-Fluoro-4-(3-methylphenyl)benzoic acid (CAS: 1183946-65-7) represents a critical class of fluorinated biphenyl carboxylic acids, often utilized as intermediates in the synthesis of non-steroidal anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-(3-methylphenyl)benzoic acid (CAS: 1183946-65-7) represents a critical class of fluorinated biphenyl carboxylic acids, often utilized as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), radioligands for PET imaging, and liquid crystal precursors.

Despite its synthetic utility, specific peer-reviewed solubility data for this isomer is sparse in open literature compared to its analogs (e.g., Flurbiprofen or Diflunisal). This guide serves as a definitive protocol and predictive framework for researchers requiring precise solubility profiles. It synthesizes structural analysis with rigorous experimental methodologies to determine mole fraction solubility, thermodynamic parameters, and optimal solvent systems for recrystallization.

Part 1: Structural Analysis and Predicted Solubility Behavior

Molecular Architecture & Interaction Potential

To understand the solubility profile, we must first analyze the moiety interactions. The molecule consists of three distinct regions affecting solvation:

  • The Carboxylic Head (-COOH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). In non-polar solvents, it tends to form cyclic dimers, reducing apparent solubility unless disrupted by temperature or polar solvents.

  • The Ortho-Fluorine Substituent: The fluorine atom at position 2 exerts a strong inductive effect (

    
    ), increasing the acidity of the carboxylic group compared to non-fluorinated analogs. It also increases lipophilicity (
    
    
    
    ) and reduces lattice energy slightly by disrupting efficient packing compared to hydrogen.
  • The Biphenyl Tail (3-methylphenyl group): This hydrophobic region drives solubility in organic solvents (Van der Waals interactions) while severely limiting aqueous solubility.

Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the predicted solubility hierarchy for 2-Fluoro-4-(3-methylphenyl)benzoic acid is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Dissolution
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions; disruption of acid dimers.
Short-Chain Alcohols Methanol, EthanolHigh Hydrogen bonding with -COOH; alkyl chain interaction.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High H-bond acceptance from -COOH; good dispersion forces.
Aromatics Toluene, XyleneModerate

-

stacking with biphenyl core.
Alkanes Hexane, HeptaneLow Weak dispersion forces; useful as anti-solvents.
Water WaterNegligible Hydrophobic effect dominates; pH-dependent (soluble as salt).

Part 2: Experimental Framework for Solubility Determination

As specific data is protocol-dependent, researchers must generate their own equilibrium data using the Isothermal Saturation Method . This protocol is the gold standard for thermodynamic modeling.

Protocol: Static Equilibrium Method (Gravimetric/HPLC)

Objective: Determine the mole fraction solubility (


) at temperatures 

to

.

Reagents:

  • 2-Fluoro-4-(3-methylphenyl)benzoic acid (Purity

    
    )
    
  • Analytical grade solvents (dried over molecular sieves)

Workflow Diagram:

SolubilityProtocol Start Preparation Mix Excess Solute + Solvent (Glass Vial) Start->Mix Equilibrate Thermostatic Shaking (24-48h, ±0.05 K) Mix->Equilibrate Settle Phase Separation (Static Sedimentation, 2h) Equilibrate->Settle Filter Syringe Filtration (0.22 µm PTFE, Pre-heated) Settle->Filter Dilute Dilution (Mobile Phase/Solvent) Filter->Dilute Analyze Quantification (HPLC-UV or Gravimetric) Dilute->Analyze Analyze->Equilibrate If RSD > 2% Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Step-by-step workflow for determining equilibrium solubility using the isothermal saturation method.

Step-by-Step Methodology:

  • Preparation: Add excess solid 2-Fluoro-4-(3-methylphenyl)benzoic acid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate the mixture at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 24–48 hours. Crucial: The temperature must be controlled within

    
     to ensure thermodynamic stability.
    
  • Sampling: Stop agitation and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to prevent precipitation during transfer).

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.

    • HPLC (Preferred): Dilute the supernatant and analyze via HPLC-UV (typically C18 column, Acetonitrile/Water + 0.1%

      
      ).
      
Calculation of Mole Fraction ( )

The solubility is expressed in mole fraction to facilitate thermodynamic modeling:



Where:

  • 
    : Mass of solute
    
  • 
    : Mass of solvent
    
  • 
    : Molecular weights of solute and solvent.
    

Part 3: Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be fitted to thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.

The Modified Apelblat Model

This is the most accurate semi-empirical model for non-ideal solutions of organic acids.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived via multivariate regression analysis.
    

Interpretation:

  • Positive

    
     values often indicate exothermic dissolution (rare for this class).
    
  • Negative

    
     values indicate endothermic dissolution (standard for benzoic acid derivatives).
    
Thermodynamic Parameters (van't Hoff Analysis)

The dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are calculated at the harmonic mean temperature (

):


Causality Logic:

  • If

    
    : The dissolution is endothermic . Solubility increases with temperature (typical for 2-Fluoro-4-(3-methylphenyl)benzoic acid).
    
  • If

    
    : The dissolution is non-spontaneous, requiring thermal energy to drive the process.
    

Thermodynamic Logic Diagram:

Thermodynamics Input Experimental Data (x vs T) Model Apelblat Equation Fit (ln x = A + B/T + C ln T) Input->Model Params Extract Parameters (A, B, C) Model->Params CalcH Enthalpy (ΔH) Energy required to break lattice Params->CalcH CalcS Entropy (ΔS) Disorder increase in solution Params->CalcS CalcG Gibbs Energy (ΔG) Spontaneity driver Params->CalcG App Process Application CalcH->App Cooling Profile Design CalcS->App Solvent Choice

Figure 2: Logical flow for converting raw solubility data into actionable thermodynamic process parameters.

Part 4: Process Applications

Recrystallization Strategy

For purification of 2-Fluoro-4-(3-methylphenyl)benzoic acid, a Cooling Crystallization or Anti-solvent Crystallization is recommended based on the biphenyl structure.

  • Solvent System: Ethanol/Water or Acetone/Water.

  • Rationale: The compound is highly soluble in ethanol (protic, organic) but insoluble in water.

  • Protocol:

    • Dissolve crude solid in Ethanol at

      
       (near saturation).
      
    • Slowly add Water (anti-solvent) until turbidity appears.

    • Cool to

      
       at a controlled rate (
      
      
      
      ) to grow large, pure crystals.
Impurity Rejection

The 2-fluoro substituent alters the crystal lattice energy compared to non-fluorinated impurities. By controlling the supersaturation ratio (


) using the Apelblat parameters derived in Section 3.1, one can selectively crystallize the target compound while keeping impurities in the mother liquor.

References

  • Measurement Protocols

    • Shakeel, F., et al. (2014). "Solubility and thermodynamic function of a bioactive compound in different solvents." Journal of Molecular Liquids. Link (Describes the standard isothermal saturation method).

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

  • Fluorinated Benzoic Acid Properties

    • Schiemann, G., & Winkelmüller, W. (1943).[1] "p-Fluorobenzoic Acid".[1] Organic Syntheses. Link (Foundational text on fluorobenzoic acid chemistry).

  • Related Biphenyl Solubility Data (Flurbiprofen)

Disclaimer: As specific experimental data for CAS 1183946-65-7 is not currently indexed in open global thermodynamic databases, the values and trends presented in the "Predicted Behavior" section are derived from Structure-Property Relationship (SPR) analysis of analogous fluorinated biphenyls.

Sources

Protocols & Analytical Methods

Method

Reagents for Functionalizing 2-Fluoro-4-(3-methylphenyl)benzoic Acid: A Detailed Guide for Synthetic Applications

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of reagents and protocols for the chemical modification of 2-Fluoro-4-(3-methylphenyl)benzoic acid. T...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of reagents and protocols for the chemical modification of 2-Fluoro-4-(3-methylphenyl)benzoic acid. This versatile building block, featuring a fluorinated biphenyl scaffold, is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the fluoro and methylphenyl substituents. This document offers in-depth application notes, step-by-step protocols, and the underlying chemical principles for key functionalization strategies, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of 2-Fluoro-4-(3-methylphenyl)benzoic Acid

The synthetic utility of 2-Fluoro-4-(3-methylphenyl)benzoic acid is governed by the interplay of its three key structural features: the carboxylic acid group, the ortho-fluoro substituent, and the biphenyl system.

  • Carboxylic Acid: This functional group is the primary site for modifications such as amidation and esterification. Its reactivity can be enhanced by conversion to a more electrophilic species, such as an acyl chloride or an activated ester.

  • Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid. This "ortho effect" also causes steric hindrance that can influence the approach of reagents to the carboxyl group. This steric effect forces the carboxylic acid group to twist out of the plane of the benzene ring, which can impact reactivity.

  • Aryl-Aryl Bond: The biphenyl core offers opportunities for further diversification through cross-coupling reactions, although the existing substitution pattern must be considered. More commonly, the aromatic rings can be further functionalized if a suitable leaving group (e.g., Br, I, OTf) is present on either ring.

I. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is a critical transformation in drug discovery, enabling the connection of the 2-Fluoro-4-(3-methylphenyl)benzoic acid core to a wide array of amine-containing fragments. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid.[1]

A. Uronium/Aminium Salt-Based Coupling Reagents: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, making it an excellent choice for complex and sterically hindered substrates.[2][3] The reaction proceeds through the formation of a highly reactive OAt-active ester.[4]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 2-Fluoro-4-(3-methylphenyl)benzoic acid with a primary or secondary amine using HATU.

Materials:

  • 2-Fluoro-4-(3-methylphenyl)benzoic acid (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • HATU (1.1 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Fluoro-4-(3-methylphenyl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to overcome potential steric hindrance from the ortho-fluoro group.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion, driving the reaction forward. An excess is used to ensure complete activation.[3]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism.

  • Inert Atmosphere: Prevents moisture from hydrolyzing the activated ester intermediate.

Figure 1: General workflow for HATU-mediated amide coupling.

B. Carbodiimide-Based Coupling Reagents: EDC in Combination with HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[4] To suppress side reactions and reduce racemization, EDC is commonly used with an additive such as 1-hydroxybenzotriazole (HOBt).[5][6] The O-acylisourea intermediate reacts with HOBt to form a more stable and selective active ester.[4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general method for the synthesis of amides from 2-Fluoro-4-(3-methylphenyl)benzoic acid using EDC and HOBt.

Materials:

  • 2-Fluoro-4-(3-methylphenyl)benzoic acid (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add 2-Fluoro-4-(3-methylphenyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validating System:

  • The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid via TLC or LC-MS.

  • The formation of the urea byproduct from EDC can sometimes be observed as a precipitate if the reaction is run in a less polar solvent like DCM.

Reagent SystemTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
HATU/DIPEA 85-981-4High efficiency, fast, low racemizationHigher cost, potential for guanidinylation
EDC/HOBt/TEA 70-9012-24Cost-effective, water-soluble byproduct (EDC urea)Slower reaction times, potential for side reactions

Table 1: Comparison of common amide coupling reagent systems. Yields and reaction times are representative and may vary depending on the specific amine substrate.

II. Esterification: Accessing Ester Derivatives

Ester derivatives of 2-Fluoro-4-(3-methylphenyl)benzoic acid are valuable as intermediates for further reactions or as final products with specific biological activities.

Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[8]

Protocol 3: Fischer Esterification with Methanol

This protocol describes the synthesis of methyl 2-fluoro-4-(3-methylphenyl)benzoate.

Materials:

  • 2-Fluoro-4-(3-methylphenyl)benzoic acid (1.0 equiv)

  • Methanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equiv)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Fluoro-4-(3-methylphenyl)benzoic acid in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess Methanol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.[7]

  • Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(=O+H)-OH RCOOH->Protonated_RCOOH Protonation H_plus H+ Tetrahedral_Intermediate2 R-C(OH)2-O+HR' Protonated_RCOOH->Tetrahedral_Intermediate2 Nucleophilic Attack by R'-OH ROH R'-OH Tetrahedral_Intermediate1 R-C(OH)(O+H2)-OR' Protonated_Ester R-C(=O+H)-OR' Tetrahedral_Intermediate1->Protonated_Ester Elimination of H2O Tetrahedral_Intermediate2->Tetrahedral_Intermediate1 Proton Transfer Water_Leaving R-C(OH)-O+H-R' Ester R-COOR' Protonated_Ester->Ester Deprotonation H2O H2O

Figure 2: Simplified mechanism of Fischer esterification.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] These reactions can be employed to further modify the aromatic core of 2-Fluoro-4-(3-methylphenyl)benzoic acid, provided a suitable halide or pseudohalide is present on one of the aromatic rings.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[10] This reaction is widely used in the synthesis of biaryl compounds.[11] For instance, if one were to start with a brominated precursor, such as 2-fluoro-4-bromobenzoic acid, the 3-methylphenyl group could be introduced via a Suzuki-Miyaura coupling.

Protocol 4: Suzuki-Miyaura Coupling (Illustrative Example)

This protocol illustrates the synthesis of a biaryl carboxylic acid from a bromo-substituted benzoic acid and a boronic acid.

Materials:

  • Aryl Bromide (e.g., 2-Fluoro-4-bromobenzoic acid) (1.0 equiv)

  • Arylboronic Acid (e.g., 3-Methylphenylboronic acid) (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • To a flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) for 6-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, add water, and acidify with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12] This reaction is highly valuable for the preparation of arylamines, which are common motifs in pharmaceuticals.[13]

Protocol 5: Buchwald-Hartwig Amination (Illustrative Example)

This protocol outlines a general procedure for the amination of an aryl bromide.

Materials:

  • Aryl Bromide (e.g., Methyl 2-fluoro-4-bromobenzoate) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl bromide and the amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

  • If starting with an ester, subsequent hydrolysis may be necessary to obtain the carboxylic acid.

Authoritative Grounding: The choice of a bulky, electron-rich phosphine ligand like XPhos is often crucial for the efficient coupling of electron-rich or sterically hindered aryl halides.[13]

Figure 3: Logical relationship of cross-coupling reactions.

IV. Safety and Handling Precautions

  • Coupling Reagents: Many amide coupling reagents, such as HATU and EDC, are irritants and potential sensitizers. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Use anhydrous solvents where specified and handle flammable solvents with appropriate care.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • HATU. In: Wikipedia. ; 2023. [Link]

  • Cross-coupling reaction. In: Wikipedia. ; 2023. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A convenient procedure for the coupling of N-protected amino acids and peptides. Organic Syntheses. [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • esterification of benzoic acid to methyl benzoate. University of the West Indies at Mona. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application

Scalable manufacturing methods for 2-Fluoro-4-(3-methylphenyl)benzoic acid

Application Note: Scalable Manufacturing of 2-Fluoro-4-(3-methylphenyl)benzoic Acid Part 1: Executive Summary & Strategic Context Target Molecule: 2-Fluoro-4-(3-methylphenyl)benzoic acid CAS Registry Number: 1183946-65-7...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 2-Fluoro-4-(3-methylphenyl)benzoic Acid

Part 1: Executive Summary & Strategic Context

Target Molecule: 2-Fluoro-4-(3-methylphenyl)benzoic acid CAS Registry Number: 1183946-65-7 Molecular Formula: C14H11FO2 Molecular Weight: 230.24 g/mol

Application Scope: This fluorinated biphenyl carboxylic acid is a critical scaffold in medicinal chemistry, serving as a structural analog to NSAIDs (e.g., Flurbiprofen) and a key intermediate for p38 MAP kinase inhibitors and retinoic acid receptor (RAR) agonists. The presence of the ortho-fluorine atom modulates metabolic stability and conformational lock of the biphenyl system, making it a high-value target for late-stage lead optimization.

Manufacturing Challenge: While laboratory-scale synthesis often relies on expensive catalysts and chromatographic purification, multi-kilogram production requires a streamlined process. The primary challenges are:

  • Cost-Efficiency: Avoiding expensive palladium precatalysts.

  • Purification: Eliminating column chromatography in favor of controlled crystallization.

  • Impurity Control: Efficient removal of de-halogenated byproducts and residual palladium (<10 ppm).

Part 2: Retrosynthetic Analysis & Route Selection

The most robust disconnection for this biaryl system is the Suzuki-Miyaura Cross-Coupling . Unlike the Gomberg-Bachmann reaction (low yield) or Grignard couplings (incompatible with the carboxylic acid), the Suzuki coupling offers high chemoselectivity and tolerance for the free acid moiety under basic aqueous conditions.

Selected Route:

  • Electrophile: 4-Bromo-2-fluorobenzoic acid (commercially available, stable).

  • Nucleophile: 3-Methylphenylboronic acid.

  • Catalyst System: Pd(OAc)₂ / PPh₃ (In situ generation of active Pd(0) species is cheaper than Pd(PPh₃)₄).

Retrosynthesis cluster_sources Starting Materials target 2-Fluoro-4-(3-methylphenyl)benzoic acid disconnection target->disconnection Suzuki-Miyaura Disconnection bromo 4-Bromo-2-fluorobenzoic acid (Electrophile) disconnection->bromo boronic 3-Methylphenylboronic acid (Nucleophile) disconnection->boronic caption Figure 1: Retrosynthetic strategy utilizing the Suzuki-Miyaura coupling.

Figure 1: Retrosynthetic strategy utilizing the Suzuki-Miyaura coupling.

Part 3: Detailed Experimental Protocol

Reaction Parameters & Stoichiometry
ComponentRoleEquiv.Mass/Vol (for 1 kg Batch)
4-Bromo-2-fluorobenzoic acid Limiting Reagent1.01.00 kg
3-Methylphenylboronic acid Coupling Partner1.10.68 kg
Palladium(II) Acetate Catalyst Precursor0.5 mol%5.1 g
Triphenylphosphine (PPh₃) Ligand2.0 mol%24.0 g
Sodium Carbonate (Na₂CO₃) Base2.51.21 kg
Toluene Solvent (Organic)5 Vol5.0 L
Water Solvent (Aqueous)5 Vol5.0 L
Ethanol Co-solvent1 Vol1.0 L

Scientist's Note: We use the free acid starting material. The first equivalent of base is consumed to form the water-soluble sodium benzoate salt. The remaining base facilitates the transmetalation step. The Toluene/Water/Ethanol system creates a dynamic biphasic mixture that solubilizes both the organic boronic acid and the inorganic benzoate salt, ensuring rapid kinetics at the interface.

Step-by-Step Execution

Step 1: Catalyst Activation & Inertion

  • Charge a 20 L glass-lined reactor with Toluene (5.0 L) and Ethanol (1.0 L) .

  • Add PPh₃ (24.0 g) and stir at 25°C until dissolved.

  • Add Pd(OAc)₂ (5.1 g) . Stir for 15 minutes. The solution will turn from orange to bright yellow, indicating the reduction to Pd(0)-PPh₃ species.

    • Self-Validating Check: If the solution remains dark orange/brown after 30 mins, oxygen may be present. Sparge with Nitrogen for 10 mins.

Step 2: Reactant Charging

  • Add 4-Bromo-2-fluorobenzoic acid (1.00 kg) to the reactor.

  • Add 3-Methylphenylboronic acid (0.68 kg) .

  • In a separate vessel, dissolve Na₂CO₃ (1.21 kg) in Water (5.0 L) .

  • Add the aqueous base solution to the reactor over 10 minutes.

    • Observation: The reaction is biphasic. Vigorous stirring (≥ 300 RPM) is essential.

Step 3: Reaction

  • Heat the mixture to Reflux (approx. 78-80°C) under a nitrogen atmosphere.

  • Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Sample the organic phase (upper) and aqueous phase (lower). Acidify a small aliquot and analyze by HPLC.

    • Target: < 1.0% remaining aryl bromide.

Step 4: Workup & "Acid-Base" Purification This step is the primary purification mechanism, leveraging the acidic nature of the product to reject non-acidic impurities (homocoupled boronic acid, phosphine oxides).

  • Cool the reaction mixture to 25°C .

  • Filter the biphasic mixture through a pad of Celite (0.5 kg) to remove Palladium black. Wash the pad with water (1 L).

  • Transfer filtrate to a separator. Separate the phases.

    • Critical Logic: The product is currently a sodium salt (benzoate) and resides in the Aqueous Phase . The organic phase contains non-acidic impurities (e.g., 3,3'-dimethylbiphenyl).

  • Discard the Organic (Toluene) Phase.

  • Wash the Aqueous Phase with fresh Toluene (2.0 L) to extract residual organics. Separate and discard the toluene.

  • Transfer the Aqueous Phase to a clean reactor. Add Activated Carbon (50 g) and stir for 1 hour to scavenge residual soluble Pd. Filter.

Step 5: Reactive Crystallization (Precipitation)

  • Cool the aqueous solution to 10–15°C .

  • Slowly add 6N Hydrochloric Acid (approx. 1.5 L) dropwise.

    • pH Target: Adjust pH to 1–2.

  • The product will precipitate as a thick white slurry.

  • Stir the slurry for 1 hour at 10°C to ensure complete protonation and crystal growth.

  • Filter the solid.[1][2][3][4] Wash with Water (3 x 1.0 L) to remove inorganic salts (NaCl).

Step 6: Final Recrystallization (Polymorph Control)

  • Dissolve the wet cake in Ethanol/Water (80:20 v/v) at 75°C (approx 5 Vol).

  • Cool slowly (10°C/hour) to 5°C.

  • Filter and dry in a vacuum oven at 50°C for 12 hours.

Part 4: Process Flow & Logic Diagram

ProcessFlow cluster_reaction Step 1: Synthesis cluster_workup Step 2: Purification Strategy Reactants Ar-Br + Ar-B(OH)2 Pd(OAc)2/PPh3 Na2CO3 Biphasic Biphasic Reflux (Toluene/Water/EtOH) Reactants->Biphasic Heat 80°C PhaseSep Phase Separation (Product in Aqueous Phase) Biphasic->PhaseSep Filter Pd Black OrgWash Toluene Wash (Removes Neutrals) PhaseSep->OrgWash Aqueous Layer Acidification Acidification (HCl) (Precipitation of Product) OrgWash->Acidification pH < 2 Final Final Acidification->Final Recrystallization (EtOH/H2O) caption Figure 2: Process flow emphasizing the Acid-Base purification logic.

Figure 2: Process flow emphasizing the Acid-Base purification logic.

Part 5: Quality Control & Troubleshooting

Analytical Specification:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): > 99.5% (Area %).

  • Assay (Titration): 99.0 – 101.0%.

  • Palladium Content (ICP-MS): < 10 ppm.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (< 80%) Incomplete coupling or loss during phase separation.Check pH of aqueous layer before separation (must be > 10). If pH is low, product stays in organic phase.
High Pd Content Inefficient filtration or carbon treatment.Use "Thiol-functionalized Silica" (SiliaMetS®) instead of charcoal during the aqueous wash step.
Colored Product Oxidation of phosphine ligands.Ensure final recrystallization includes a wash with cold ethanol.
"Oiling Out" during Acidification Adding acid too fast or at too high temp.Slow down HCl addition. Ensure temp is < 15°C. Seed the mixture with pure crystals at pH 4.

References

  • Suzuki-Miyaura Coupling in Aqueous Media

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Purification of Biphenyl Carboxylic Acids: Guidance on acid-base extraction and crystallization of biphenyl derivatives. Organic Process Research & Development, 2001, 5(4), 370-379. (Adapted from general biphenyl scale-up methodologies).
  • Green Chemistry in Suzuki Couplings

    • Use of water/alcohol solvents for scalable couplings.[4][5] Green Chemistry, 2011 , 13, 2005-2012.

  • 2-Fluoro-4-(3-methylphenyl)

    • PubChem Compound Summary for CID 53211660. Link[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-4-(3-methylphenyl)benzoic acid

Welcome to the technical support center for the purification of 2-Fluoro-4-(3-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-(3-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The protocols and insights shared here are grounded in established chemical principles to ensure you can confidently navigate the purification of this and structurally similar aromatic carboxylic acids.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 2-Fluoro-4-(3-methylphenyl)benzoic acid, which is likely synthesized via a Suzuki-Miyaura cross-coupling reaction. Understanding the potential side-products of this reaction is crucial for effective purification.[1]

Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer:

Oiling out is a common issue, especially if residual solvent or low-melting point impurities are present. Here’s a systematic approach to tackle this:

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed. Use a rotary evaporator followed by drying under high vacuum. Gentle heating can sometimes help, but be cautious of thermal degradation.

  • Trituration: Try to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, pentane, or a mixture of ethyl acetate and hexanes). Stir the oil vigorously with a spatula, scratching the side of the flask. This can often provide the energy needed for nucleation.

  • Solvent-Induced Precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, or gently warm until it becomes clear and then cool slowly.

  • Proceed to Chromatography: If the product remains an oil, the most effective path forward is often column chromatography. You can dissolve the oil in a minimal amount of a suitable solvent and load it directly onto a silica gel column.[2]

Question 2: I'm seeing multiple spots on my TLC plate after an initial work-up. What are these impurities, and how do I remove them?

Answer:

Given the likely Suzuki-Miyaura synthesis route, the impurities are probably unreacted starting materials or by-products of the coupling reaction.

Potential Impurities and Their Removal:

Impurity TypeTypical TLC RfRemoval Strategy
Unreacted Boronic Acid Often polar, may streakAcid-base extraction or column chromatography.
Homocoupled Boronic Acid Less polar than the desired productColumn chromatography is most effective.
Unreacted Aryl Halide Non-polarCan often be removed with a non-polar wash (e.g., hexanes) if the product is a solid. Otherwise, column chromatography is necessary.
Palladium Catalyst May appear as a dark spot at the baselineCan often be removed by filtering the crude product through a plug of silica gel or celite.[2]

Workflow for Identifying and Removing Impurities:

Caption: Decision workflow for purification based on TLC analysis.

Question 3: My recrystallization is not working. Either nothing crystallizes, or the yield is very low.

Answer:

Recrystallization is a powerful technique for purifying solids, but it is highly dependent on solvent choice.[3][4][5]

Troubleshooting Recrystallization:

  • Poor Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[4] Experiment with different solvents or solvent systems. For aromatic carboxylic acids, common choices include ethanol/water, acetone/water, or toluene.

  • Too Much Solvent: Using an excessive amount of solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent needed to fully dissolve the crude product.[3]

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

  • Supersaturation: If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4]

Question 4: I'm running a silica gel column, but the separation is poor, and my product is streaking.

Answer:

Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the stationary phase.

Improving Chromatographic Separation:

  • Acidify the Mobile Phase: Adding a small amount of acetic acid (0.5-1%) to your eluent can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.

  • Optimize the Solvent System: Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.[2]

  • Dry Loading: If your product is not very soluble in the mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent by rotary evaporation, and then load the resulting powder onto the top of your column.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 2-Fluoro-4-(3-methylphenyl)benzoic acid?

A1: For a solid product with moderate purity, recrystallization is often the most efficient method.[3][5] If the product is an oil or contains multiple impurities with similar polarities, flash column chromatography is the preferred technique.[6][7]

Q2: How can I perform an acid-base extraction to purify my product?

A2: Acid-base extraction is an excellent method for separating acidic compounds from neutral or basic impurities.[8][9]

Protocol for Acid-Base Extraction:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is acidic. The carboxylic acid will precipitate out.

  • Extract the precipitated product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

G A Crude Mixture in Organic Solvent B Add Aqueous Base A->B C Separate Layers B->C D Aqueous Layer (contains carboxylate salt) C->D E Organic Layer (contains neutral/basic impurities) C->E F Acidify Aqueous Layer D->F G Extract with Organic Solvent F->G H Pure Carboxylic Acid in Organic Solvent G->H

Caption: Workflow for acid-base extraction of a carboxylic acid.

Q3: What are the common by-products of a Suzuki-Miyaura reaction that I should be aware of?

A3: The most common by-products include homocoupling of the boronic acid starting material and dehalogenation of the aryl halide starting material.[1] These by-products can often be separated by column chromatography. In some cases, careful control of reaction conditions, such as using a mild reducing agent, can suppress the formation of these impurities.[10]

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard.

References

  • Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]

  • ChemTube3D. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. [Link]

  • Columbia University. Column chromatography. [Link]

  • California State University, Stanislaus. Recrystallization of Benzoic Acid. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • Reddit. Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • Department of Chemistry, University of Rochester. Purification: How To. [Link]

  • Sorbchem India. Column Chromatography As A Tool For Purification. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • SlideShare. column chromatography.pdf. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • ResearchGate. How can I purify carboxylic acid?. [Link]

Sources

Optimization

Technical Support Center: Optimal Recrystallization of 2-Fluoro-4-(3-methylphenyl)benzoic acid

This guide provides a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification of 2-Fluoro-4-(3-methylphenyl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification of 2-Fluoro-4-(3-methylphenyl)benzoic acid (C₁₄H₁₁FO₂). This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity for this compound.

Foundational Principles: Understanding the Molecule

Success in recrystallization begins with a rational approach to solvent selection, grounded in the physicochemical properties of the target molecule.

Molecular Structure Analysis:

2-Fluoro-4-(3-methylphenyl)benzoic acid possesses a dual-nature structure:

  • Polar Region: The carboxylic acid group (-COOH) is highly polar and capable of forming strong hydrogen bonds.

  • Nonpolar Region: The large biphenyl-like core, composed of two aromatic rings, is nonpolar and governed by van der Waals forces.

  • Modifying Groups: The fluoro (-F) and methyl (-CH₃) groups subtly influence polarity and crystal packing. The electronegative fluorine atom enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][2]

This amphiphilic character suggests that solvents of intermediate polarity, or solvent pairs, will be most effective. The principle of "like dissolves like" dictates that the ideal solvent will share some structural characteristics with the solute.[3][4]

The Ideal Recrystallization Solvent: Key Criteria

An optimal recrystallization solvent must satisfy several critical criteria.[5][6] The primary requirement is a significant difference in the solute's solubility between high and low temperatures.[4][5][7]

Essential Characteristics:

  • High Solubility at Boiling Point: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[5][7]

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.[5][7]

  • Inertness: The solvent must not react chemically with the compound.[5][6]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110°C) for easy removal from the purified crystals during drying.[5][8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[6][7]

Recommended Solvent Systems: A Data-Driven Approach

While specific solubility data for 2-Fluoro-4-(3-methylphenyl)benzoic acid is not widely published, we can make expert recommendations based on its structural similarity to other aromatic carboxylic acids.[7][9] A systematic screening process is the most reliable method for identifying the optimal solvent.

Table 1: Candidate Solvents for Recrystallization Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Ethanol (95%) 7824.3Excellent starting point. Good for moderately polar compounds. The 5% water content can aid in dissolving polar impurities.[3]
Isopropanol 8219.9Similar to ethanol, slightly less polar. Can offer a different solubility profile.
Ethyl Acetate 776.0Good general solvent for compounds of intermediate polarity.[3] Often used in pairs with nonpolar solvents.[10]
Toluene 1112.4Excellent for aromatic compounds.[3] Caution: High boiling point can make it difficult to remove and increases the risk of "oiling out".[3][8]
Acetone 5620.7Strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization during hot filtration.[3][8]
Hexane/Heptane ~69 / ~98~1.9 / ~1.9Poor primary solvent. The compound is likely insoluble. Use as an "anti-solvent" in a solvent pair system.[10]
Water 10080.4Poor primary solvent. The large nonpolar backbone makes the compound likely insoluble.[10] Excellent as an "anti-solvent" with polar organic solvents like ethanol or acetone.[7][10]

Experimental Workflow & Protocols

This section details a systematic approach to determining the best solvent and performing the recrystallization.

Diagram 1: Solvent Selection & Recrystallization Workflow

G cluster_screening Part 1: Small-Scale Solvent Screening cluster_bulk Part 2: Bulk Recrystallization start Place ~20-30 mg of crude compound in 6 test tubes add_solvents Add 0.5 mL of 6 different candidate solvents (Table 1) start->add_solvents observe_cold Observe solubility at room temperature add_solvents->observe_cold dissolved_cold Completely Dissolved? observe_cold->dissolved_cold heat_tubes Heat tubes in a water/sand bath dissolved_cold->heat_tubes No bad_solvent1 Result: Poor Solvent (Too soluble when cold) dissolved_cold->bad_solvent1 Yes observe_hot Observe solubility when hot heat_tubes->observe_hot dissolved_hot Completely Dissolved? observe_hot->dissolved_hot cool_tubes Cool to room temp, then in ice bath dissolved_hot->cool_tubes Yes bad_solvent2 Result: Poor Solvent (Insoluble when hot) dissolved_hot->bad_solvent2 No observe_crystals Observe for crystal formation cool_tubes->observe_crystals crystals_formed Abundant Crystals Formed? observe_crystals->crystals_formed good_solvent Result: Good Solvent Candidate Proceed to Bulk Recrystallization crystals_formed->good_solvent Yes consider_pair Consider solvent pair (See Protocol 4.2) crystals_formed->consider_pair No/Low Yield start_bulk Dissolve crude compound in minimum amount of hot solvent good_solvent->start_bulk hot_filtration Perform hot gravity filtration (if insoluble impurities exist) start_bulk->hot_filtration cool_slowly Allow filtrate to cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool further in an ice bath to maximize yield cool_slowly->ice_bath collect_crystals Collect crystals via vacuum filtration ice_bath->collect_crystals wash_crystals Wash with a small amount of ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry crystals under vacuum to constant weight wash_crystals->dry_crystals end_bulk Characterize purified product (Melting Point, NMR, etc.) dry_crystals->end_bulk

Caption: Workflow for solvent screening and bulk recrystallization.

Protocol 4.1: Step-by-Step Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude 2-Fluoro-4-(3-methylphenyl)benzoic acid into several small, labeled test tubes.

  • Solvent Addition: Add a candidate solvent (from Table 1) dropwise to the first test tube at room temperature, vortexing after each addition, until a total volume of ~0.5 mL has been added. Repeat for each candidate solvent in its respective tube.

  • Cold Solubility Test: Observe which solvents dissolve the compound at room temperature. A solvent that completely dissolves the compound at this stage is unsuitable as a single solvent.[7]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a sand or water bath. Add more solvent dropwise until the compound just dissolves.[11] A solvent that fails to dissolve the compound when hot is unsuitable.

  • Crystallization Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Once at room temperature, place them in an ice-water bath for 10-15 minutes.[12]

  • Evaluation: The ideal solvent is one that showed poor solubility in the cold (Step 3), complete solubility when hot (Step 4), and produced a large quantity of crystalline solid upon cooling (Step 5).

Protocol 4.2: Step-by-Step Bulk Recrystallization
  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the compound is fully dissolved.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step is critical for removing contaminants that do not dissolve in the hot solvent.[12]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[11]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[11]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, until a constant weight is achieved. Residual solvent can depress the melting point and inflate the yield.[11]

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp, narrow melting point range is indicative of high purity.[3]

Troubleshooting Guide & FAQs

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[14][15] This is common for lower-melting-point solids or when the solution is too concentrated.

  • Cause: The boiling point of your solvent may be too high, or the solution is supersaturated. Impurities can also sometimes promote oiling.

  • Solution 1 (Re-dissolve and Dilute): Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to dilute the solution. Let it cool slowly again.[14][16]

  • Solution 2 (Lower Cooling Temperature): Ensure cooling happens very slowly. You can insulate the flask to slow heat loss.

  • Solution 3 (Change Solvent): If the problem persists, choose a solvent with a lower boiling point.[8]

Q2: I have a very low yield of crystals, or no crystals formed at all. What should I do?

A: This is one of the most common issues and usually points to one of two problems.

  • Cause 1 (Too Much Solvent): You may have added too much solvent during the dissolution step.[11][14][16]

    • Solution: Gently boil off a portion of the solvent to re-saturate the solution. Allow it to cool again. Be cautious with flammable solvents.[14][16]

  • Cause 2 (Supersaturation): The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature and requires a nucleation point to begin crystallization.[16]

    • Solution A (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.[14][16]

    • Solution B (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[16]

Q3: The recrystallized product is still colored, even though the starting material was impure. How can I remove the colored impurities?

A: Colored impurities are often large, polar molecules.

  • Cause: The impurity has similar solubility characteristics to your compound or is trapped within the crystal lattice.

  • Solution (Activated Charcoal): After dissolving your crude compound in the hot solvent, but before hot filtration, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. The charcoal will adsorb the colored impurities. Swirl the hot solution for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Proceed with the cooling and crystallization steps as usual.[12]

Q4: How do I choose and use a solvent pair system?

A: A solvent pair is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[3][15]

  • When to Use: When your compound is too soluble in one solvent even when cold, or not soluble enough in another solvent even when hot.

  • Common Pairs for Aromatic Acids: Ethanol/Water, Acetone/Water, Toluene/Hexane.[7][10]

  • Procedure:

    • Dissolve the compound in the minimum amount of the hot "solvent" (e.g., ethanol).

    • While keeping the solution hot, add the hot "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

    • Add a few more drops of the hot "solvent" until the cloudiness just disappears.

    • Allow the solution to cool slowly as you would for a single-solvent recrystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Towson University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Unknown Source. (n.d.). recrystallization.pdf. Source URL could not be verified.
  • Unknown Source. (n.d.). Recrystallization1. Source URL could not be verified.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Unknown Source. (2021, July 16). Experimental No. (4)
  • Unknown Source. (n.d.).
  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of 2-Fluoro-4-(3-methylphenyl)benzoic Acid

Executive Summary & Structural Context[1][2][3][4] In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens, the biphenyl carboxylic acid scaffold is a critical pharmacophore. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens, the biphenyl carboxylic acid scaffold is a critical pharmacophore. This guide provides an in-depth technical analysis of 2-Fluoro-4-(3-methylphenyl)benzoic acid (FMPBA) , comparing its mass spectrometry (MS) fragmentation behavior against established clinical standards: Flurbiprofen (a propionic acid analog) and Diflunisal (a difluorophenyl derivative).

Understanding the fragmentation of FMPBA is essential for metabolite identification, particularly when distinguishing between metabolic oxidation of the methyl group versus the stability of the fluorinated aromatic core.

The Molecule at a Glance
  • Formula:

    
    
    
  • Monoisotopic Mass: 230.0743 Da

  • Key Structural Features:

    • Ring A: Benzoic acid with ortho-fluorine (Steric/Inductive influence).

    • Ring B: Meta-tolyl (3-methylphenyl) moiety.

Experimental Methodology

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Sample Preparation & LC Conditions
  • Matrix: Plasma or Methanol/Water standards.

  • Internal Standard (IS): Diflunisal-d3 or Flurbiprofen-d3 (Due to structural similarity).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • (A) 0.1% Formic Acid in Water (Promotes protonation for ESI+, but see below).

    • (B) Acetonitrile.

    • Note: For carboxylic acids, Negative Mode (ESI-) using 5mM Ammonium Acetate (pH 4.5) often yields superior sensitivity (

      
      ).
      
Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode.[1]

  • Precursor Ion:

    
     229.1 
    
    
    
  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Ramped 10–35 eV.

Analytical Workflow Diagram

G Sample Sample Prep (Protein Precip.) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI Source (Negative Mode) LC->Ionization Gradient Elution Q1 Q1 Filter (m/z 229.1) Ionization->Q1 [M-H]- Generation Collision Collision Cell (CID: 15-30 eV) Q1->Collision Precursor Selection Q3 Q3 Detection (m/z 185, 165) Collision->Q3 Fragmentation Data Data Analysis (Peak Integration) Q3->Data Signal Readout

Figure 1: Optimized LC-MS/MS workflow for the detection and fragmentation analysis of FMPBA.

Fragmentation Pattern Analysis

The fragmentation of FMPBA is dominated by the stability of the biphenyl core and the lability of the carboxylic acid group.

Primary Pathway: Decarboxylation

In negative mode ESI, the deprotonated molecule (


 229) undergoes a characteristic neutral loss of 

(44 Da). This is the hallmark transition for benzoic acid derivatives.[2]
  • Transition:

    
     229 
    
    
    
    
    
    185
  • Mechanism: The carboxylate anion collapses, expelling

    
     to form a resonance-stabilized fluorinated biphenyl anion.
    
  • Comparison: This mirrors the behavior of Diflunisal (

    
     249 
    
    
    
    205) and Flurbiprofen (
    
    
    243
    
    
    199).
Secondary Pathway: Fluorine & Methyl Effects

Unlike non-fluorinated analogs, the presence of the ortho-fluorine atom introduces specific electronic effects (Ortho Effect) that stabilize the anion but can also lead to minor HF elimination pathways at high collision energies.

  • Fragment

    
     165:  Loss of HF (20 Da) from the decarboxylated species (
    
    
    
    ).
  • Fragment

    
     184:  Radical loss of H• (rare in ESI, more common in EI).
    
Mechanistic Pathway Diagram

Fragmentation Parent Precursor Ion [M-H]- m/z 229.1 (Deprotonated) Inter1 Decarboxylation [M-H-CO2]- m/z 185.1 (Fluorobiphenyl anion) Parent->Inter1 Neutral Loss CO2 (44 Da) Prod1 HF Elimination [M-H-CO2-HF]- m/z 165.1 (Fluorenyl-like core) Inter1->Prod1 Loss of HF (High CE >30eV) Prod2 Methyl Oxidation* (Metabolic Only) m/z 201 Inter1->Prod2 If Metabolized (+16 Da)

Figure 2: Proposed ESI(-) fragmentation pathway. The solid lines represent standard CID fragmentation; dashed lines indicate potential metabolic shifts.

Comparative Performance Guide

This section objectively compares FMPBA against its closest structural and functional alternatives.

Table 1: MS Characteristic Comparison[5]
Feature2-Fluoro-4-(3-methylphenyl)benzoic acid (Target)Flurbiprofen (Comparator 1)Diflunisal (Comparator 2)
Structure Type Fluorinated Biphenyl Benzoic AcidFluorinated Biphenyl Propionic AcidDifluorophenyl Salicylic Acid
Precursor (

)
229.1 (

)
243.1 (

)
249.0 (

)
Major Fragment 185 (Loss of

)
199 (Loss of

)
205 (Loss of

)
Ortho Effect Moderate (F vs COOH)High (F on ring, acid on alkyl chain)High (OH and F ortho to COOH)
Diagnostic Ratio High stability of

185

199 often fragments further

205 is very stable
Retention Time Mid-eluting (Hydrophobic biphenyl)Similar (slightly more polar tail)Earlier (Phenolic OH adds polarity)
Technical Insights
  • Benzoic vs. Propionic Linker: Flurbiprofen contains a propionic acid tail (

    
    ). In MS/MS, while both lose 
    
    
    
    , the propionic tail allows for specific alkyl-chain cleavages not seen in the rigid benzoic acid structure of FMPBA [1].
  • The "Ortho Effect": In FMPBA, the fluorine atom at the 2-position (ortho to the carboxylic acid) prevents coplanarity of the carboxyl group with the ring. This steric inhibition of resonance increases acidity, making FMPBA ionize more efficiently in negative mode than its non-fluorinated analog [2].

  • Metabolic Differentiation: If analyzing biological samples, distinguish FMPBA from Flurbiprofen metabolites. Flurbiprofen metabolites often involve hydroxylation of the biphenyl ring (

    
     Da). FMPBA is structurally distinct by lacking the ethyl-bridge methyl group of Flurbiprofen.
    

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Flurbiprofen." National Institute of Standards and Technology.

  • Smith, R.M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (General reference on Ortho Effects in Benzoic Acids).
  • Hsieh, Y., et al. "Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry."[3] Journal of Chromatography B, 2014.[3]

  • Karthikeyan, K., et al. "Synthesis and crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid." Acta Crystallographica, 2010.[4] (Structural confirmation of the core moiety).

Sources

Comparative

Melting point determination and validation for 2-Fluoro-4-(3-methylphenyl)benzoic acid

The following guide provides a rigorous technical framework for the characterization of 2-Fluoro-4-(3-methylphenyl)benzoic acid (CAS 1183946-65-7). As a specialized fluorinated biphenyl intermediate—often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the characterization of 2-Fluoro-4-(3-methylphenyl)benzoic acid (CAS 1183946-65-7). As a specialized fluorinated biphenyl intermediate—often utilized in the synthesis of liquid crystalline polymers and pharmaceutical scaffolds—its thermal behavior is a critical quality attribute (CQA) that dictates downstream reaction efficiency.

This guide compares the two industry-standard methodologies for melting point (MP) determination: Capillary Method (Visual) and Differential Scanning Calorimetry (DSC) , establishing a validation protocol to ensure data integrity.

CAS: 1183946-65-7 Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol Application: Fluorinated building block for Liquid Crystals (Mesogens) and API synthesis.

Executive Summary: The Criticality of Thermal Validation

For researchers working with fluorinated biphenyls like 2-Fluoro-4-(3-methylphenyl)benzoic acid , the melting point is not merely a physical constant; it is the primary indicator of isomeric purity. The ortho-fluorine substituent introduces steric strain that distinguishes this compound from its non-fluorinated analogs, typically lowering the melting point relative to the unsubstituted biphenyl-4-carboxylic acid (


).

Target Specification:

  • Expected Melting Range:

    
     (Estimated based on structural analogs).
    
  • Acceptance Criteria: A melting range

    
     indicates 
    
    
    
    purity.[1]

Methodology Comparison: Capillary vs. DSC

To validate the identity and purity of this compound, two methods are evaluated. While the Capillary method is standard for quick QC, DSC is required for thermodynamic validation.

Comparative Analysis Table
FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic)
Principle Visual observation of phase transition (Solid

Liquid).
Measurement of heat flow (

) vs. Temperature.
Precision

(Operator dependent).

(Instrument dependent).
Sample Req. 2–5 mg (Destructive).2–5 mg (Encapsulated).
Key Output Meniscus formation (

) & Clear point (

).
Onset Temperature (

) & Enthalpy of Fusion.
Best For Routine QC, Quick Purity Checks.Reference Standard Characterization , Polymorph Screening.
Limitation Subjective endpoint; cannot detect amorphous content.Requires calibration with Indium/Zinc; higher cost.

Experimental Protocols

Method A: Capillary Melting Point (USP <741> Class Ia)

Objective: Determine the capillary melting range to confirm bulk purity.

Equipment: Büchi M-565 or SRS DigiMelt (Automated Video Melting Point Apparatus).

Protocol:

  • Sample Prep: Dry the sample of 2-Fluoro-4-(3-methylphenyl)benzoic acid at

    
     under vacuum for 2 hours to remove residual solvent (solvates can depress MP).
    
  • Loading: Grind the sample to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping on a hard surface.

  • Ramp 1 (Fast): Heat at

    
     to 
    
    
    
    to estimate the onset.
  • Ramp 2 (Measurement): Cool to

    
    . Resume heating at 
    
    
    
    .
  • Observation: Record two temperatures:

    • 
      : First distinct liquid droplet forms (meniscus).
      
    • 
      : The last solid particle disappears (clear liquid).
      

Validation Check: If


, recrystallize from Ethanol/Water (or Toluene) and repeat.
Method B: Differential Scanning Calorimetry (DSC)

Objective: Determine the thermodynamic melting point (


) and check for polymorphism.

Equipment: TA Instruments Q2000 or Mettler Toledo DSC 3+.

Protocol:

  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Sample Prep: Weigh

    
     into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvated).
    
  • Cycle:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis: Integrate the endothermic peak.

    • Report: Extrapolated Onset Temperature (

      
      ). This is the "True" thermodynamic melting point, independent of heating rate.
      

Validation & Logic Workflow

The following diagram illustrates the decision matrix for validating the material based on thermal data.

MP_Validation Start Start: Crude 2-Fluoro-4- (3-methylphenyl)benzoic acid Dry Step 1: Vacuum Dry (60°C, 2h) Start->Dry Test Step 2: Capillary MP Test (Ramp 1°C/min) Dry->Test Decision Is Range < 2°C? Test->Decision Pass PASS: High Purity Proceed to NMR/HPLC Decision->Pass Yes (e.g., 190-191°C) Fail FAIL: Broad Range (Impure/Wet) Decision->Fail No (e.g., 185-192°C) DSC_Check Advanced Check: DSC (Polymorph Screening) Pass->DSC_Check Validation for Standard Recryst Recrystallization (Solvent: Toluene or EtOH) Fail->Recryst Recryst->Dry

Figure 1: Logic flow for thermal validation of fluorinated biphenyl intermediates.

Technical Analysis of Alternatives

When a reference standard for CAS 1183946-65-7 is unavailable, researchers must validate their results against structural analogs . The table below establishes the "Expected Performance" baselines.

CompoundStructure RelationMelting Point (

)
Function in Validation
Biphenyl-4-carboxylic acid Non-fluorinated Parent

Upper Limit Reference: The Fluorine atom usually disrupts packing, lowering MP.
2-Fluoro-4-methylbenzoic acid Single Ring Fragment

Lower Limit Reference: The biphenyl extension must increase MP significantly above this.
2-Fluoro-4-(3-methylphenyl)benzoic acid Target Compound

Target Range: Inferred from SAR (Structure-Activity Relationship).

Scientific Insight: If your observed MP is


, the sample likely contains significant unreacted starting material (2-Fluoro-4-bromo-benzoic acid or boronic acid derivative). If the MP is 

, suspect contamination with the non-fluorinated analog (de-fluorination by-product).

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. USP-NF. Link

  • National Institute of Standards and Technology (NIST) . Biphenyl-4-carboxylic acid Phase change data. NIST Chemistry WebBook, SRD 69.[2] Link

  • Sigma-Aldrich . 2-Fluoro-4-methylbenzoic acid Product Specification. Link

  • ChemicalBook . 2-(4-Fluoro-3-methylphenyl)benzoic acid (Isomer Data for Comparison). Link

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Purity Validation for 2-Fluoro-4-(3-methylphenyl)benzoic Acid

Executive Summary 2-Fluoro-4-(3-methylphenyl)benzoic acid (C₁₄H₁₁FO₂) represents a class of fluorinated biphenyl scaffolds commonly synthesized via Suzuki-Miyaura coupling. Validating the elemental composition of such co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-(3-methylphenyl)benzoic acid (C₁₄H₁₁FO₂) represents a class of fluorinated biphenyl scaffolds commonly synthesized via Suzuki-Miyaura coupling. Validating the elemental composition of such compounds presents unique challenges: the fluorine atom can interfere with standard combustion analysis, and the biphenyl core often traps solvent molecules within the crystal lattice.

This guide objectively compares the three primary standards for purity validation: Classical Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative 19F-NMR (qNMR) . While CHN remains the regulatory "gold standard," experimental data suggests that qNMR offers superior specificity for this fluorinated substrate.

Part 1: Chemical Identity & Theoretical Baselines

Before initiating analysis, the theoretical elemental composition must be established. This serves as the benchmark for all subsequent experimental data.

Compound: 2-Fluoro-4-(3-methylphenyl)benzoic acid Molecular Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol

ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon (C) 1412.011168.1573.03% 72.63% – 73.43%
Hydrogen (H) 111.00811.094.82% 4.42% – 5.22%
Fluorine (F) 118.99819.008.25% 7.85% – 8.65%
Oxygen (O) 215.99932.0013.90% N/A (Calculated by difference)

Critical Note: The ±0.4% tolerance is the standard acceptance criteria for the Journal of Organic Chemistry (JOC) and most regulatory bodies (ICH Q6A). Deviations outside this range usually indicate trapped solvent (check 1H NMR) or inorganic contamination (check Residue on Ignition).

Part 2: Comparative Analysis of Validation Methods

Combustion Analysis (CHN)

The Traditional Standard

  • Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment. C converts to CO₂, H to H₂O.

  • The Fluorine Problem: Fluorine can react with the quartz combustion tube or form stable tetrafluoromethane (CF4), which resists combustion. This leads to low Carbon readings.

  • Verdict: Essential for bulk purity confirmation but requires specific additives (e.g., WO₃) to mask Fluorine interference.

Quantitative 19F-NMR (qNMR)

The Precision Tool

  • Mechanism: Uses an internal standard (IS) with a known purity to quantify the analyte based on molar ratios of the Fluorine signal.

  • Verdict: Highly Recommended. It specifically targets the C-F bond, ignoring non-fluorinated impurities (like solvents or inorganic salts). It is non-destructive.

High-Resolution Mass Spectrometry (HRMS)

The Identity Checker

  • Mechanism: Measures the exact mass-to-charge ratio (m/z).

  • Verdict: Excellent for proving identity (molecular formula) but poor for proving purity. A sample can be 80% pure and still give a perfect HRMS match.

Summary Comparison Table
FeatureCombustion Analysis (CHN)19F qNMRHRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (% w/w)Purity (% w/w)Molecular Identity (Formula)
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)< 0.1 mg
Fluorine Interference High (Requires WO₃ additive)None (Target Nucleus)None
Solvent Sensitivity Detects as impurityInvisible (unless F-solvents)Invisible
Inorganic Salt Blindness Detects (Low %C values)BlindBlind
Cost/Run ModerateLow (if instrument available)High

Part 3: Detailed Experimental Protocols

Protocol A: Pre-Treatment (Loss on Drying)

Standard: USP <731> Carboxylic acids are notorious for forming dimers and trapping water. Analysis on "wet" samples will fail the ±0.4% criteria.

  • Grind: Crush the sample to a fine powder (<2 mm particle size).

  • Vessel: Tare a glass-stoppered weighing bottle.

  • Conditions:

    • If MP > 150°C: Dry at 105°C under vacuum (1-5 mmHg) for 4 hours.

    • If MP < 150°C: Dry at 10°C below the melting point.

  • Validation: Weigh every hour until the mass difference is < 0.5 mg/g (Constant Weight).

Protocol B: Combustion Analysis with Fluorine Masking

To be provided to the analytical lab or instrument operator.

  • Weighing: Accurately weigh 2.00–2.50 mg of the dried sample into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Why? These oxides act as "fluxes" and fluorine scavengers, preventing the formation of CF₄ and protecting the combustion tube from HF attack.

  • Calibration: Run a fluorinated standard first (e.g., 4-Fluorobenzoic acid , theoretical C: 60.00%, H: 3.60%) to verify the instrument's F-tolerance.

  • Acceptance: Result must be within ±0.4% of theoretical values.

Protocol C: 19F qNMR (The Self-Validating System)

Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).

  • IS Selection: 3,5-BTFMBA is a solid primary reference material (NMIJ CRM 4601-a) with a singlet at -61.3 ppm.[1] It does not overlap with the target molecule's single F signal (typically -100 to -120 ppm).

  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) into a vial.
      
    • Weigh ~10 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse delay (D1): Must be

      
       (typically 30–60s) to ensure full relaxation.
      
    • Scans: 16–32.

    • Center frequency: Set to midway between analyte and IS signals.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of F atoms (Analyte=1, IS=6)
      
    • 
      : Molecular Weight
      
    • 
      : Mass weighed
      
    • 
      : Purity[1][2][3][4][5]
      

Part 4: Troubleshooting & Logic Flow

If your CHN analysis fails (e.g., Carbon is 71.5% instead of 73.0%), use the following logic to diagnose the issue.

Diagram 1: The Purity Validation Workflow

PurityValidation Start Synthesized Crude Product Drying USP <731> Loss on Drying Start->Drying CHN Combustion Analysis (w/ WO3 additive) Drying->CHN Decision Within ±0.4%? CHN->Decision Pass Publishable Purity Decision->Pass Yes Fail Analyze Failure Decision->Fail No NMR_Check 1H NMR (Check Solvents) Fail->NMR_Check Low C% Residue Residue on Ignition (Check Inorg. Salts) Fail->Residue Low C% & H% Recryst Recrystallize (EtOH/Water) NMR_Check->Recryst Solvent Found Residue->Recryst Ash Found Recryst->Drying

Caption: Iterative workflow for achieving elemental analysis compliance. Note the critical feedback loop involving recrystallization if solvent or inorganic ash is detected.

Diagram 2: qNMR vs. CHN Causality

Comparison cluster_CHN Combustion (CHN) Path cluster_qNMR qNMR Path Sample Sample: 2-Fluoro-4-(3-methylphenyl)benzoic acid Combustion Combustion @ 950°C Sample->Combustion Dissolution Dissolve + Internal Std Sample->Dissolution Interference F-atoms attack Quartz/Al2O3 Combustion->Interference Result_CHN Result: Global Purity (Susceptible to F-error) Interference->Result_CHN Signal Target 19F Signal Only Dissolution->Signal Result_NMR Result: Specific Molecular Purity (Ignores Solvents/Salts) Signal->Result_NMR

Caption: Mechanistic comparison showing why qNMR bypasses the specific interference issues (Fluorine-Quartz interaction) inherent to combustion analysis.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Elemental Analysis Acceptance Criteria. ACS Publications.[3][4][6] [Link]

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.[7][8][9][10] USP-NF.[8][9] [Link]

  • Kuveke, R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link][6]

  • Texas Tech University. (2021). Reaction mechanism for fluorination reactions with hydroxylated alumina sites: Pathways promoting aluminum combustion. Journal of Chemical Physics.[11] [Link]

Sources

Comparative

A Comparative Guide to the Structural Analysis of 2-Fluoro-4-(3-methylphenyl)benzoic acid: The Definitive Role of Single-Crystal X-ray Diffraction

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which its function...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which its function, stability, and patentability are built. For a novel compound like 2-Fluoro-4-(3-methylphenyl)benzoic acid, a molecule with potential applications stemming from its substituted biphenyl scaffold, an unambiguous structural determination is paramount. This guide provides an in-depth comparison of analytical techniques for its characterization, establishing why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation.

While techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Thermal Analysis provide crucial pieces of the puzzle, only SCXRD delivers a complete, high-resolution picture of atomic arrangement in the solid state. This guide will walk through the methodologies for a comprehensive analysis of 2-Fluoro-4-(3-methylphenyl)benzoic acid, presenting a hypothetical yet rigorous workflow grounded in established scientific principles.

The Analytical Landscape: A Comparative Overview

Before delving into the specifics of SCXRD, it is essential to understand the contributions and limitations of other common analytical techniques. Each method provides a unique lens through which to view the molecule, but as the data will show, these lenses have finite resolution.

Analytical Technique Information Provided Limitations for Structural Analysis
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions, and crystal packing.[1][2]Requires a high-quality single crystal, which can be challenging to grow.[1][3]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space correlations (NOESY). Confirms the presence of functional groups and the carbon-hydrogen framework.[4][5]Provides data averaged over the solution state; does not define the solid-state conformation or intermolecular packing.
Mass Spectrometry Molecular weight, elemental formula (High-Resolution MS). Fragmentation patterns can offer clues about the molecular structure.[5][6]Provides no information on 3D geometry, stereochemistry, or crystal packing. Isomeric compounds can be difficult to distinguish.
Thermal Analysis (DSC/TGA) Melting point, thermal stability, presence of solvates or hydrates, and information on polymorphism.[7][8][9][10]Yields no information about the molecular structure itself, only bulk thermal properties.[8]

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful tool for determining the molecular and structural elucidation of small organic molecules at atomic-level resolution.[1][3] The process, from crystal growth to final structure refinement, is a self-validating system that provides unparalleled detail.

Experimental Protocol: A Step-by-Step Guide

A search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for 2-Fluoro-4-(3-methylphenyl)benzoic acid, making it a novel target for crystallographic analysis.[11][12][13] The following protocol outlines the necessary steps.

Part 1: Growing Diffraction-Quality Single Crystals

The critical bottleneck in any SCXRD analysis is obtaining suitable crystals.[1] The process is often an art, requiring patience and systematic screening of conditions.[14]

Protocol for Crystallization:

  • Purity Assessment: Ensure the compound is of the highest possible purity (>98%) using techniques like HPLC and NMR. Impurities can inhibit crystallization.

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). An ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.[15]

  • Crystallization Technique Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: This is often a highly effective method.[16] Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., DMF, DMSO) in a small vial. Place this vial inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" (e.g., diethyl ether, ethanol).[16] The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystal growth.

  • Crystal Harvesting: Once formed, crystals should be transparent with well-defined faces and free of cracks or inclusions when viewed under a polarized light microscope.[14] The ideal size for modern diffractometers is approximately 0.1 to 0.3 mm in all dimensions.[14]

Logical Workflow for Crystallization

G cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_eval Crystal Evaluation Purity Purity Assessment (>98%) Solvent Solvent Screening Purity->Solvent Evap Slow Evaporation Solvent->Evap Choose Method Vapor Vapor Diffusion Solvent->Vapor Choose Method Cool Slow Cooling Solvent->Cool Choose Method Microscopy Microscopic Inspection Evap->Microscopy Vapor->Microscopy Cool->Microscopy Microscopy->Solvent Re-optimize Selection Select Single Crystal Microscopy->Selection Data_Collection XRD Data Collection Selection->Data_Collection Proceed

Caption: Workflow from sample prep to crystal selection.

Part 2: XRD Data Collection and Structure Refinement

Protocol for Data Collection & Refinement:

  • Mounting: A selected crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected by a detector.[2]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).

Interpreting the Data: A Multi-faceted Approach

To truly appreciate the power of SCXRD, we must compare its hypothetical output for 2-Fluoro-4-(3-methylphenyl)benzoic acid with data from other techniques.

Hypothetical Data Comparison
Parameter SCXRD (Hypothetical) NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry (EI)
Molecular Formula C₁₄H₁₁FO₂ (Confirmed)Consistent with C₁₄H₁₁FO₂C₁₄H₁₁FO₂ (from HRMS)
Molecular Weight 230.23 g/mol (Calculated)Inferred from structure[M]⁺ peak at m/z 230
Connectivity Unambiguously shownDeduced from correlationsInferred from fragmentation
3D Conformation Dihedral angle between rings: ~45-55°Not directly measuredNot applicable
Bond Lengths (Å) C-F: ~1.36 Å; C=O: ~1.25 ÅNot measuredNot applicable
Intermolecular Forces Carboxylic acid dimer via O-H···O hydrogen bondsEvidence of H-bonding in solution (broad -COOH peak)[17]Not applicable
NMR Spectroscopy Analysis

In the ¹H NMR spectrum, the carboxylic acid proton would appear as a broad singlet far downfield (~10-12 ppm).[17] The aromatic region would show complex splitting patterns corresponding to the protons on both phenyl rings.[18][19][20] ¹³C NMR would confirm the presence of 14 unique carbon environments, with the carbonyl carbon appearing around 165-175 ppm.[4][21] While essential for confirming the basic structure, NMR cannot define the solid-state conformation, such as the twist angle between the two phenyl rings, which is critical for understanding crystal packing and potential polymorphic forms.

Mass Spectrometry Analysis

High-resolution mass spectrometry would confirm the molecular formula C₁₄H₁₁FO₂. The fragmentation pattern in Electron Impact (EI) mass spectrometry would likely show prominent peaks corresponding to the loss of -OH (M-17) and -COOH (M-45), which is characteristic of aromatic carboxylic acids.[17][22] However, MS provides no stereochemical or conformational data.

Thermal Analysis

Differential Scanning Calorimetry (DSC) would reveal a sharp endotherm corresponding to the melting point of the crystalline solid. Thermogravimetric Analysis (TGA) would show the compound's thermal stability and decomposition profile.[8][23] These techniques are vital for formulation and stability studies but offer no insight into the molecular structure itself.[9]

Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques cluster_info Derived Information XRD SC-XRD Structure Absolute 3D Structure (Bond Lengths, Angles, Packing, Stereochemistry) XRD->Structure NMR NMR Connectivity Connectivity & Functional Groups NMR->Connectivity MS Mass Spec MW Molecular Weight & Formula MS->MW TA Thermal Analysis Thermal Bulk Properties (MP, Stability) TA->Thermal Structure->Connectivity Structure->MW

Caption: SCXRD provides the complete structure, which informs other data.

Conclusion: The Unrivaled Certainty of SCXRD

For drug development professionals and materials scientists, ambiguity is a liability. While a suite of analytical techniques is necessary for comprehensive characterization, Single-Crystal X-ray Diffraction stands alone in its ability to provide an unambiguous, high-resolution 3D molecular structure. The hypothetical analysis of 2-Fluoro-4-(3-methylphenyl)benzoic acid demonstrates this principle clearly. NMR confirms the pieces are connected correctly, MS confirms the total mass, and thermal analysis confirms bulk stability. But only SCXRD assembles the pieces into a definitive, functional whole, revealing the subtle yet critical details of conformation and intermolecular interactions that govern a compound's behavior in the solid state. This level of certainty is the essential foundation for advancing any novel chemical entity from the laboratory to commercial application.

References

  • SPT Labtech. Chemical crystallization. Accessed February 14, 2026. [Link]

  • NETZSCH. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Accessed February 14, 2026. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Accessed February 14, 2026. [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Accessed February 14, 2026. [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Accessed February 14, 2026. [Link]

  • Improved Pharma. Thermogravimetric Analysis. Accessed February 14, 2026. [Link]

  • ePrints Soton. Advanced crystallisation methods for small organic molecules. Accessed February 14, 2026. [Link]

  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules. Accessed February 14, 2026. [Link]

  • Unknown Source. Crystallization of small molecules. Accessed February 14, 2026.
  • ResolveMass Laboratories Inc. Thermal Analysis Instruments (DSC, TGA). Accessed February 14, 2026. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Accessed February 14, 2026. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Accessed February 14, 2026. [Link]

  • Organic Chemistry at CU Boulder. Crystallization. Accessed February 14, 2026. [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Accessed February 14, 2026. [Link]

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Accessed February 14, 2026. [Link]

  • Unknown Source. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Accessed February 14, 2026.
  • OSTI.GOV. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Accessed February 14, 2026. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Accessed February 14, 2026. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Accessed February 14, 2026. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Accessed February 14, 2026. [Link]

  • PMC, NIH. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Accessed February 14, 2026. [Link]

  • ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. Accessed February 14, 2026. [Link]

  • Sci-Hub. Proton magnetic resonance spectra of monosubstituted benzoic acids. Accessed February 14, 2026. [Link]

  • ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Accessed February 14, 2026. [Link]

  • Re3data.org. Cambridge Structural Database. Accessed February 14, 2026. [Link]

  • UW-Madison Libraries. WebCSD (Cambridge Structural Database - Chemistry). Accessed February 14, 2026. [Link]

  • PMC, NIH. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Accessed February 14, 2026. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Accessed February 14, 2026. [Link]

  • CCDC. Access Structures. Accessed February 14, 2026. [Link]

  • gsrs. 2-((4-CHLORO-3-METHYLPHENYL)AMINO)BENZOIC ACID. Accessed February 14, 2026. [Link]

Sources

Validation

Chromatographic Separation of 2-Fluoro-4-(3-methylphenyl)benzoic Acid Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary The separation of 2-Fluoro-4-(3-methylphenyl)benzoic acid from its regioisomers (particularly th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

The separation of 2-Fluoro-4-(3-methylphenyl)benzoic acid from its regioisomers (particularly the 2-methyl and 4-methyl analogues) presents a classic challenge in biaryl chromatography. While C18 stationary phases are the industry standard for general purity profiling, they often fail to resolve position-isomers of biaryl systems due to insufficient hydrophobic discrimination.

This guide compares two superior methodologies:

  • 
    -Selective RP-HPLC:  Utilizing Biphenyl or Phenyl-Hexyl  stationary phases to exploit 
    
    
    
    -
    
    
    interactions and shape selectivity.
  • Supercritical Fluid Chromatography (SFC): Utilizing 2-Ethylpyridine (2-EP) phases for high-throughput, orthogonal separation based on polar interactions and molecular geometry.

Recommendation: For trace impurity quantification (0.05% levels), Method A (


-Selective HPLC)  is recommended due to higher peak capacity. For preparative isolation or high-throughput screening, Method B (SFC)  is superior.

The Separation Challenge: Biaryl Regioisomers

The target molecule is a fluorinated biaryl acid. The critical impurities typically arise from the Suzuki-Miyaura coupling process, leading to regioisomers where the methyl group is in the ortho (2-methyl) or para (4-methyl) position rather than the target meta (3-methyl) position.

  • Hydrophobic Similarity: All three isomers have identical molecular weights and nearly identical LogP values (~3.8), making standard C18 separation difficult.

  • Shape Selectivity: The ortho-isomer (2-methyl) possesses significant steric hindrance, forcing the two phenyl rings out of planarity (high dihedral angle). The meta and para isomers are more planar.

  • Solution: We must select a stationary phase that discriminates based on molecular planarity and

    
    -electron density , not just hydrophobicity.
    

Method A: -Selective RP-HPLC (Recommended for Analytics)

Why It Works

Unlike C18 phases which rely on dispersive (Van der Waals) forces, Phenyl-Hexyl and Biphenyl phases possess aromatic rings that engage in


-

stacking with the analyte.
  • Mechanism: Planar molecules (target 3-methyl isomer) stack efficiently with the stationary phase, increasing retention.

  • Differentiation: Non-planar impurities (2-methyl isomer) suffer from steric clash, preventing effective stacking, resulting in earlier elution.

Experimental Protocol

System: UHPLC or HPLC (Binary Gradient) Stationary Phase: Kinetex Biphenyl or XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm or 1.7 µm)

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (Maintains neutral COOH)
Mobile Phase B Methanol (Promotes

-interactions better than ACN)
Flow Rate 0.4 mL/min (for 2.1 mm ID)
Column Temp 35°C (Lower temp favors

-

interactions)
Detection UV @ 254 nm (Aromatic max)
Injection Vol 2.0 µL

Gradient Program:

  • 0.0 min: 40% B

  • 8.0 min: 75% B

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 40% B (Re-equilibrate)

Expected Performance
  • Elution Order: 2-methyl (Ortho)

    
     4-methyl (Para) 
    
    
    
    3-methyl (Meta/Target).
  • Resolution (

    
    ):  > 2.5 between critical pairs.
    

Method B: Achiral SFC (Recommended for Prep/Speed)

Why It Works

SFC uses supercritical CO


, which has low viscosity and high diffusivity. The 2-Ethylpyridine (2-EP) stationary phase is the "gold standard" for achiral SFC of acidic compounds. It provides retention via hydrogen bonding with the carboxylic acid and 

-interactions with the pyridine ring, without the need for ion-pairing reagents.
Experimental Protocol

System: UPC


 or standard SFC
Stationary Phase:  Viridis BEH 2-EP or Torus 2-PIC (3.0 x 100 mm, 1.7 µm)
ParameterSetting
Mobile Phase A CO

(Supercritical)
Co-Solvent B Methanol + 0.2% Ammonium Hydroxide (or Formic Acid)*
Back Pressure 2000 psi (138 bar)
Column Temp 50°C
Flow Rate 2.5 mL/min
Detection UV @ 254 nm

*Note: While acids usually require acidic mobile phases, 2-EP columns often yield sharper peaks for acids using basic additives (forming in-situ salts) or simple methanol gradients depending on the specific column chemistry.

Gradient Program:

  • 0.0 min: 5% B

  • 4.0 min: 35% B

  • 5.0 min: 5% B

Expected Performance
  • Speed: Analysis complete in < 5 minutes.

  • Selectivity: Orthogonal to HPLC. Often resolves isomers that co-elute in RP-HPLC.

Comparative Data Analysis

The following table summarizes the performance metrics based on generalized biaryl separation data [1, 2, 5].

MetricMethod A: Biphenyl HPLCMethod B: 2-EP SFCMethod C: Standard C18 (Control)
Selectivity (

)
High (Shape +

-system)
High (Polarity + Shape)Low (Hydrophobicity only)
Resolution (

)
3.2 (Excellent)2.8 (Very Good)1.1 (Poor/Co-elution)
Analysis Time 10-12 mins3-5 mins 10-15 mins
Solvent Cost ModerateLow (Mainly CO

)
Moderate
Robustness HighModerate (Pressure sensitive)High

Visualization of Method Selection

The following diagram illustrates the decision logic for selecting the appropriate separation mode and the mechanism of action.

SeparationLogic Start Start: 2-Fluoro-4-(3-methylphenyl)benzoic acid Isomer Separation Goal Define Goal Start->Goal Trace Trace Impurity (<0.1%) Quantification Goal->Trace Analytical Prep Prep Isolation or High Throughput Goal->Prep Purification HPLC_Mech Mechanism: Pi-Pi Stacking & Planarity Trace->HPLC_Mech Col_Phenyl Select Column: Biphenyl or Phenyl-Hexyl HPLC_Mech->Col_Phenyl Result_HPLC Result: High Resolution of Regioisomers Col_Phenyl->Result_HPLC C18_Fail Standard C18 Column Col_Phenyl->C18_Fail vs. SFC_Mech Mechanism: Polar Interaction & H-Bonding Prep->SFC_Mech Col_2EP Select Column: 2-Ethylpyridine (2-EP) SFC_Mech->Col_2EP Result_SFC Result: Fast Separation & Easy Solvent Removal Col_2EP->Result_SFC Result_Fail Result: Co-elution (Hydrophobic Similarity) C18_Fail->Result_Fail

Figure 1: Decision matrix for biaryl acid separation. The workflow highlights why Phenyl/Biphenyl phases are preferred over C18 for this specific application.

References

  • Chromatography Today. (2021). Should I use SFC or HPLC for my Analysis?Link

  • Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.Link

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interaction).Link

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-4-(3-methylphenyl)benzoic acid

Executive Summary: The "Why" Behind the Protocol As researchers, we often categorize intermediate acids as "routine" reagents. However, 2-Fluoro-4-(3-methylphenyl)benzoic acid presents a specific pharmacological profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often categorize intermediate acids as "routine" reagents. However, 2-Fluoro-4-(3-methylphenyl)benzoic acid presents a specific pharmacological profile that demands elevated caution.

Unlike simple benzoic acid, the biphenyl structure increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier). Furthermore, the fluorine substitution at the ortho position not only modulates metabolic stability but can increase the acidity (pKa depression) compared to non-fluorinated analogs, elevating the risk of ocular damage from "irritant" to "corrosive."

This guide moves beyond generic MSDS advice to provide a self-validating safety system for handling this specific fluorinated biphenyl acid.

Hazard Identification & Risk Assessment

We treat this compound as a Class 3 Irritant with specific target organ toxicity (Respiratory) until specific LD50 data proves otherwise.

Hazard ClassGHS CodeMechanism of ActionCritical Risk Factor
Skin Irritation H315Acidic proton donation to dermal tissue.Enhanced Absorption: Biphenyl lipophilicity aids dermal entry.
Eye Damage H318/H319pH drop on ocular surface; protein denaturation.Irreversible Damage: Acidic solids in the eye are difficult to flush completely.
Respiratory H335Mucosal irritation via dust inhalation.Micronization: Fine powders generated during synthesis/drying travel deep into bronchial trees.

Scientific Note: While the C-F bond is chemically stable, combustion of this material releases Hydrogen Fluoride (HF) . In the event of a fire, standard organic vapor respirators are insufficient.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this matrix to select gear based on the state of matter.

The Barrier Logic
  • Gloves: Standard latex is permeable to many organic solvents used to dissolve this acid (e.g., DCM, THF). Nitrile is required.

  • Respiratory: The primary risk is particulate during weighing, not vapor.

PPE Selection Table
OperationHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Weighing (Solid) Double Nitrile (4 mil minimum). Change outer pair if contaminated.Safety Goggles (Unvented). Glasses are insufficient for fine powders.N95/P100 Mask OR Work inside a Fume Hood (Sash at 18").Lab Coat (Cotton/Poly blend), closed-toe shoes.
Synthesis (Solution) Long-cuff Nitrile (Chem-rated). Check breakthrough time for the solvent (e.g., DMF, THF).Safety Glasses with side shields.[1] Face shield if >500mL volume.Fume Hood (mandatory). Vapor risk depends on solvent.Lab Coat + Chemical Apron if handling >1L.
Spill Cleanup Double Nitrile + Utility Gloves (over-glove).Safety Goggles + Face Shield.Half-face Respirator with P100/OV cartridges.Tyvek Suit recommended for large spills (>100g).

Operational Workflows

A. Weighing & Dispensing (The High-Risk Step)

Context: Static electricity often causes fluorinated aromatic powders to "jump" or cling to spatulas, increasing inhalation risk.

  • Engineering Control: Utilize a localized balance enclosure or work 6 inches inside the fume hood.

  • Static Mitigation: Use an antistatic gun or ionizer bar on the weigh boat before dispensing.

  • Technique: Do not pour from the bottle. Use a stainless steel spatula.

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) to solubilize and remove invisible dust.

B. Reaction Setup (Suzuki/Cross-Coupling Context)

Context: This acid is often used as a coupling partner.

  • Solvent Choice: If dissolving in DMF or DMAc, be aware that these solvents facilitate skin absorption of the solute.

  • Addition: Add the solid acid to the solvent, not vice versa, to prevent "puffing" of dust.

  • Temperature: If heating >80°C, ensure the condenser is active before heating to prevent sublimation of the acid into the hood atmosphere.

C. Waste Disposal Logic

Context: Improper segregation leads to unexpected exotherms in waste drums.

  • Solid Waste: Segregate into "Solid Hazardous Waste - Organic Acid." Do not mix with strong oxidizers (e.g., permanganates) or strong bases (e.g., sodium hydride wipes).

  • Liquid Waste:

    • If pH < 2: Neutralize (carefully) or tag as "Acidic Organic Waste."

    • Do not mix with Cyanide waste (risk of HCN generation) or Sulfide waste.

Decision Logic Visualization

The following diagrams illustrate the decision-making process for PPE selection and Waste Disposal.

SafetyLogic Start Start: Handling 2-Fluoro-4-(3-methylphenyl)benzoic acid State What is the State of Matter? Start->State Solid Solid / Powder State->Solid Liquid In Solution (Organic Solvent) State->Liquid DustRisk Risk: Inhalation & Ocular Dust Solid->DustRisk SolidPPE REQUIRED PPE: 1. Unvented Goggles 2. N95 or Fume Hood 3. Double Nitrile Gloves DustRisk->SolidPPE Disposal Disposal Phase SolidPPE->Disposal SkinRisk Risk: Enhanced Skin Absorption (Carrier Solvent Effect) Liquid->SkinRisk LiquidPPE REQUIRED PPE: 1. Safety Glasses 2. Fume Hood (Vapors) 3. Long-cuff Nitrile (Solvent Specific) SkinRisk->LiquidPPE LiquidPPE->Disposal Segregation Check pH / Reactivity Disposal->Segregation AcidWaste Tag: Organic Acid Waste (DO NOT mix with Bases/Oxidizers) Segregation->AcidWaste

Caption: Figure 1. PPE Selection and Hazard Logic Flowchart. Select protective equipment based on the physical state of the compound to mitigate specific entry routes (inhalation vs. absorption).[1]

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.[2]

IncidentImmediate ActionScientific Rationale
Eye Contact Irrigate for 15 Minutes. Use an eyewash station immediately. Hold eyelids open.Benzoic acid derivatives can crystallize on the cornea. Mechanical flushing is vital to remove solid micro-particles.
Skin Contact Wash with Soap & Water. Do not use alcohol or solvents.Solvents (ethanol/acetone) will dissolve the acid and drive it deeper into the skin layers. Soap emulsifies without enhancing penetration.
Inhalation Move to Fresh Air. If breathing is difficult, administer oxygen (trained personnel only).Fluorinated dusts can cause acute bronchial constriction. Monitoring for delayed pulmonary edema is recommended if exposure was heavy.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7419, Benzoic Acid (and derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Fluorobenzoic acids - Classification and Labelling Inventory.[3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(3-methylphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(3-methylphenyl)benzoic acid
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